molecular formula C17H15N3O4S2 B2790532 N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 896685-58-8

N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2790532
CAS No.: 896685-58-8
M. Wt: 389.44
InChI Key: JJPFGSUOLMDRHU-UHFFFAOYSA-N
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Description

This compound features a 4-acetylphenyl group linked via an acetamide bridge to a sulfanyl-substituted 1,1-dioxo-1λ⁶,2,4-benzothiadiazine core. Its synthesis typically involves nucleophilic substitution between 2-chloro-N-(4-acetylphenyl)acetamide and benzothiadiazine derivatives under basic conditions (e.g., K₂CO₃/acetone) .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-11(21)12-6-8-13(9-7-12)18-16(22)10-25-17-19-14-4-2-3-5-15(14)26(23,24)20-17/h2-9H,10H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPFGSUOLMDRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate sulfonamide precursors under acidic or basic conditions.

    Thioether Formation:

    Acetylation: The final step involves the acetylation of the phenyl ring using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Benzothiadiazine derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzimidazole Analogs
  • Example : N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a)
    • Key Difference : Replaces benzothiadiazine with benzimidazole, altering electronic properties (reduced electron-withdrawal).
    • Activity : Demonstrated antiproliferative effects, suggesting heterocycle-dependent bioactivity .
Triazole Derivatives
  • Synthesis: Requires refluxing with triethylamine (TEA) in acetonitrile, differing from the target compound’s K₂CO₃-mediated route .
Oxadiazole-Containing Analogs
  • Example: Compound 14 (quinoline-oxadiazole hybrid) Key Difference: Oxadiazole improves π-stacking interactions, critical for enzyme inhibition (e.g., LOX, BChE) .

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
Fluorinated Analogs
  • Example : N-(3-fluorophenyl)-2-[(4-ethyl-1,1-dioxobenzothiadiazin-3-yl)sulfanyl]acetamide
    • Impact : Fluorine’s electronegativity modulates electronic effects and metabolic stability .

Spectroscopic Characterization

  • IR Spectroscopy :
    • Target compound: C=O stretch at ~1670 cm⁻¹ (acetamide), S=O stretches at ~1150–1250 cm⁻¹ .
    • Triazole analogs: Additional N–H stretches at ~3300 cm⁻¹ .
  • ¹H NMR :
    • Target compound: Acetyl protons at δ 2.57 ppm; CH₂ protons at δ 4.51 ppm .
    • Benzimidazole analog 4a: Benzimidazole protons at δ 7.2–7.8 ppm .

Biological Activity

N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of 389.44 g/mol. The compound features a benzothiadiazine core which is known for its diverse chemical reactivity and biological significance.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism may involve:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interaction with receptors that mediate cellular responses to stimuli.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest its potential use as an antibacterial agent in clinical settings.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

Cancer Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

These results suggest the compound's potential as a chemotherapeutic agent.

Case Studies

A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar benzothiadiazine derivatives and their biological activities. The findings highlighted that modifications on the acetyl group significantly influenced the compound's efficacy against cancer cells and bacteria.

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